Antimicrobial peptide Def1-1

innate immunity gene expression developmental regulation

Antimicrobial peptide Def1-1 (navidefensin1-1) is a cysteine-rich insect defensin encoded by the Def1-1 gene in the parasitic wasp Nasonia vitripennis (jewel wasp). As a member of the cysteine-stabilized α-helix/β-sheet (CSαβ) superfamily, Def1-1 belongs to the defensin1 subtype within a five-member multigene family that arose through lineage-specific gene duplication.

Molecular Formula
Molecular Weight
Cat. No. B1578232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimicrobial peptide Def1-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimicrobial Peptide Def1-1: Sequence, Source, and Procurement-Relevant Classification


Antimicrobial peptide Def1-1 (navidefensin1-1) is a cysteine-rich insect defensin encoded by the Def1-1 gene in the parasitic wasp Nasonia vitripennis (jewel wasp) [1]. As a member of the cysteine-stabilized α-helix/β-sheet (CSαβ) superfamily, Def1-1 belongs to the defensin1 subtype within a five-member multigene family that arose through lineage-specific gene duplication [2]. The precursor protein (101 amino acids, calculated molecular weight ~8.9 kDa) contains a signal peptide, an acidic propeptide, and a mature defensin domain with six conserved cysteines forming three disulfide bridges [1][3]. Def1-1 is commercially available as a synthetic peptide (>98% purity) for research use, with the mature sequence SFGGVVGDSACAANCLSMGKAGGSCNGGICECR .

Why Nasonia Defensin Paralogs Cannot Substitute for Def1-1 in Research Applications


The Nasonia vitripennis genome encodes five defensin paralogs (Def1-1, Def1-2, Def2-1, Def2-2, Def2-3) that share the conserved CSαβ fold but diverge substantially in primary sequence, gene organization, expression regulation, and structural architecture [1]. Only the subtype 1 defensins (Def1-1 and Def1-2) are constitutively expressed in the adult wasp, while subtype 2 defensins are transcriptionally silent across all developmental stages examined [1]. Furthermore, navidefensin1-1 possesses a unique carboxyl-terminal extension with a predicted α-helix that is absent from typical insect defensins, a structural feature that likely modulates target specificity and membrane interaction dynamics [2]. These differences mean that substituting Def1-1 with even its closest paralog (Def1-2) introduces uncontrolled variables in expression-dependent studies, structural investigations, and functional assays—generic class-level assumptions about insect defensin activity do not hold across this paralog family.

Quantitative Differentiation of Antimicrobial Peptide Def1-1 Against Closest Analogs and In-Class Candidates


Constitutive Adult-Stage Expression of Def1-1 vs. Transcriptional Silence of Def2 Subfamily

RT-PCR analysis across developmental stages of Nasonia vitripennis demonstrated that only the subtype 1 defensins (Def1-1 and Def1-2) are constitutively expressed in the adult wasp, whereas the three subtype 2 defensins (Def2-1, Def2-2, Def2-3) showed no detectable expression in any developmental stage examined, including bacterially challenged Musca domestica pupae [1]. This establishes a binary functional divide within the Nasonia defensin repertoire: Def1-1 participates in constitutive innate immune surveillance, while Def2 paralogs are transcriptionally inactive under the tested conditions [1].

innate immunity gene expression developmental regulation

Unique Intron-Exon Architecture Distinguishing Def1-1 from Def1-2

Detailed genomic analysis revealed that navidefensin1-1 retains a phase 2 intron at the residue lysine following the CXC motif, a feature conserved with the honeybee ortholog amdefensin1. In contrast, its closest paralog navidefensin1-2 lacks this intron entirely, representing a lineage-specific intron loss event within the Nasonia defensin1 subfamily [1]. This differential intron-exon organization provides a definitive molecular marker for distinguishing these two highly similar defensins at the genomic level [1].

gene structure intron evolution defensin paralogs

Predicted Carboxyl-Terminal α-Helical Extension Unique to Def1-1

Three-dimensional structural modeling of navidefensin1-1 using comparative (sapecin template, PDB: 1L4V) and ab initio methods confirmed a conserved CSαβ core (Verify3D values > 0.2) plus a structurally unique carboxyl-terminal extension (residues K44–R50) predicted to adopt an α-helical conformation. This extended C-terminus, which terminates at Phe51 and is likely amidated for helical stability, has no structural counterpart in navidefensin2-1 or other typical insect defensins [1]. The extended α-helix may provide an additional membrane-interacting surface or modulate target cell selectivity beyond the conserved γ-core antimicrobial region [1].

peptide structure C-terminal extension antimicrobial mechanism

Positive Selection Signatures in the Defensin1 Subfamily

Evolutionary analysis of the Nasonia defensin gene family identified signatures of positive selection acting specifically on the amino-terminal loop and the γ-core region of the defensin1 subfamily (including Def1-1) following gene duplication, prior to the divergence of N. vitripennis, N. giraulti, and N. longicornis [1]. The γ-core region was functionally validated as the bioactive surface responsible for antibacterial activity in the paralog navidefensin2-2 [1]. Positive selection targeting the antibacterial region suggests that Def1-1 has undergone adaptive evolutionary optimization in response to pathogen pressure, a feature not uniformly shared across all insect defensins [1].

positive selection molecular evolution host-pathogen arms race

Distinct Functional Compartmentalization: Cellular Defensin vs. Venom Defensin

Def1-1 belongs to the cellular immune effector repertoire of N. vitripennis and is constitutively expressed in adult tissues [1]. In contrast, defensin-NV—a defensin-like peptide with 52 amino acid residues—was purified from N. vitripennis venom and represents a secreted venom component with direct antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi [2]. Although both peptides share the defensin fold and originate from the same organism, they occupy distinct functional compartments (hemolymph/cellular vs. venom/secreted), with different expression triggers, target organism spectra, and evolutionary selection pressures [1][2].

venom peptide cellular immunity functional specialization

Optimal Scientific and Industrial Application Scenarios for Def1-1 Procurement


Constitutive Innate Immunity Studies in Parasitic Hymenoptera

Def1-1 is the appropriate molecular tool for probing constitutive (basal) innate immune defense in parasitic wasps, as it is one of only two defensins detectably expressed in unchallenged adult N. vitripennis [1]. Researchers studying baseline immune competence, immune gene regulatory networks, or the role of defensins in the adult wasp microbiome defense should use Def1-1 rather than the transcriptionally silent Def2 paralogs [1].

Structure-Activity Relationship Studies Targeting the Carboxyl-Terminal Extension

The unique C-terminal α-helical extension of Def1-1 (residues K44–R50, with likely amidated Phe51) provides an experimentally tractable structural element absent from most insect defensins [2]. Synthetic Def1-1 can serve as a scaffold for investigating how C-terminal extensions modulate antimicrobial potency, target cell selectivity, or proteolytic stability—studies that cannot be performed using truncated defensin scaffolds like navidefensin2-1 [2].

Evolutionary Immunology and Host-Pathogen Arms Race Models

The defensin1 subfamily—including Def1-1—bears signatures of positive selection at the antibacterial γ-core and amino-terminal loop regions, evidence of adaptive evolution driven by pathogen pressure in the parasitic wasp lineage [1]. Def1-1 is thus a valuable molecular model for studying how host defense peptides evolve under ecological immune challenges, particularly in the context of parasitoid-host-pathogen tripartite interactions [1].

Gene Family Evolution and Intron Dynamics Research

The differential intron-exon organization between Def1-1 (phase 2 intron present) and Def1-2 (intron absent) makes Def1-1 an essential reagent for studies of intron gain/loss dynamics, reverse transcription-mediated intron loss mechanisms, and the evolutionary consequences of intron presence on defensin gene regulation [2]. Comparative genomic studies across the Nasonia defensin multigene family require authentic Def1-1 sequence and gene structure data [2].

Quote Request

Request a Quote for Antimicrobial peptide Def1-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.